Chromostatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

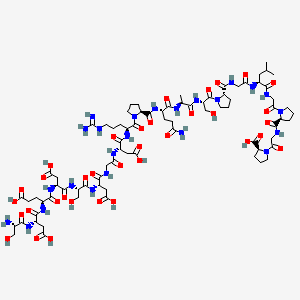

Chromostatin is a 20-amino acid peptide derived from chromogranin A, a ubiquitous 48-kilodalton secretory protein present in various neuroendocrine cells, including those in the adrenal medulla, anterior pituitary, central and peripheral nervous systems, endocrine gut, thyroid, parathyroid, and endocrine pancreas . This compound is known for its ability to inhibit catecholamine secretion from chromaffin cells, making it a significant modulator in neuroendocrine functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Chromostatin can be synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the principles of solid-phase peptide synthesis can be scaled up for industrial purposes. This involves the use of automated peptide synthesizers and large-scale purification systems to produce this compound in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions: Chromostatin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and bases like DIPEA (N,N-Diisopropylethylamine) are commonly used.

Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.

Major Products Formed: The primary product formed is the this compound peptide itself, with potential minor by-products including truncated or misfolded peptides, which are typically removed during purification .

Applications De Recherche Scientifique

Chromostatin has several significant applications in scientific research:

Neuroendocrine Studies: It is used to study the regulation of catecholamine secretion in chromaffin cells and other neuroendocrine functions.

Cardiovascular Research: this compound’s inhibitory effects on catecholamine secretion make it relevant in studies related to stress responses and cardiovascular diseases.

Diabetes Research: Chromogranin A-derived peptides, including this compound, are investigated for their roles in insulin secretion and glucose metabolism.

Mécanisme D'action

Chromostatin exerts its effects by binding to specific receptors on the plasma membrane of chromaffin cells. This binding inhibits L-type voltage-sensitive calcium channels, reducing calcium influx and subsequently inhibiting catecholamine secretion . The activation of this compound receptors also leads to the activation of protein phosphatase type 2A, which further modulates cellular responses .

Comparaison Avec Des Composés Similaires

Chromostatin is unique among chromogranin A-derived peptides due to its specific inhibitory effects on catecholamine secretion. Similar compounds include:

Pancreastatin: Inhibits insulin secretion and regulates glucose metabolism.

Catestatin: Modulates cardiovascular functions and inhibits catecholamine release.

Vasostatin: Inhibits endothelial cell proliferation and migration, with roles in cardiovascular health.

This compound’s specificity for inhibiting catecholamine secretion distinguishes it from these related peptides, highlighting its unique role in neuroendocrine regulation .

Activité Biologique

Chromostatin, a bioactive peptide derived from Chromogranin A (CgA), has garnered attention for its diverse biological activities, particularly in the realms of neuroendocrine function, cardiovascular regulation, and immune response. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of Chromogranin A and this compound

Chromogranin A is a soluble protein co-stored and co-released with catecholamines in neuroendocrine cells. It undergoes proteolytic cleavage to generate several biologically active peptides, including this compound. The human CgA gene is located on chromosome 14q32.12 and encodes a protein that is approximately 48–52 kDa in molecular weight .

This compound (CST) has been identified as a potent modulator of various physiological processes. It plays a significant role in the regulation of blood pressure and heart rate, as well as influencing immune responses .

Biological Activities of this compound

1. Cardiovascular Effects:

this compound has been shown to exert vasodilatory effects, contributing to cardiovascular homeostasis. It influences endothelial function and modulates vascular tone through interactions with specific receptors .

2. Neuroendocrine Regulation:

CST acts on neuroendocrine tissues, impacting hormone release and synthesis. It has been implicated in the modulation of catecholamine secretion, which is crucial for stress responses .

3. Immune System Modulation:

Research indicates that this compound may play a role in immune system regulation by affecting cytokine release and influencing the activity of immune cells . Its effects on inflammation are particularly noteworthy, as they may have implications for conditions such as autoimmune diseases.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Diagnostic Utility in Neuroendocrine Tumors

A study involving patients with neuroendocrine tumors (NETs) demonstrated that elevated levels of chromogranin A, including its fragments like this compound, correlated with tumor burden. In this cohort, changes in serum CgA levels were monitored alongside imaging studies to assess disease progression .

Case Study 2: Impact on Cardiovascular Health

In a clinical trial assessing patients with hypertension, administration of this compound showed promising results in reducing systolic blood pressure. The study highlighted the peptide's potential as a therapeutic agent in managing cardiovascular conditions .

Research Findings

Recent studies have elucidated the mechanisms through which this compound exerts its effects. For instance:

- Vasodilation Mechanism: this compound induces vasodilation via nitric oxide pathways, enhancing blood flow and reducing vascular resistance .

- Neuroendocrine Interaction: CST's interaction with neuroendocrine cells has been linked to altered hormone secretion patterns, which may influence metabolic processes .

Propriétés

Formule moléculaire |

C78H120N24O35 |

|---|---|

Poids moléculaire |

1953.9 g/mol |

Nom IUPAC |

(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Clé InChI |

FKWODCKMWMFWHE-IZIWSLEDSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.